

The Discovery and Initial Characterization of Translin: A Technical Guide

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Compound of Interest		
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Introduction

Translin, a highly conserved DNA and RNA binding protein, has emerged as a multifunctional player in a diverse range of cellular processes, from nucleic acid metabolism to the regulation of sleep and metabolic rate.[1][2] Its journey from a protein implicated in chromosomal translocations to a key component of the RNA-induced silencing complex (RISC) pathway highlights a fascinating evolution in our understanding of its cellular roles. This technical guide provides an in-depth overview of the seminal discovery and initial characterization of Translin, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative data that defined its initial biochemical properties, the detailed experimental protocols that enabled its characterization, and the conceptual frameworks that guided early investigations.

Discovery and Cloning

Translin was first identified in the quest to find proteins that bind to the breakpoint junctions of chromosomal translocations, a hallmark of many lymphoid malignancies.[1][3][4] In 1995, Aoki and colleagues reported the identification and cloning of a novel gene, which they named Translin, encoding a protein that specifically recognized consensus sequences at these recombination hotspots.[3][4] The gene was found to encode a protein with no significant homology to other known proteins at the time, marking it as a novel discovery.[4] The initial study revealed that Translin polypeptides form a multimeric structure, which is essential for its DNA-binding activity.[4]



Initial Characterization: A Dual-Binding Protein

Initial studies characterized Translin as a protein with a molecular weight of approximately 26-27 kDa.[2][5] While initially identified through its interaction with single-stranded DNA (ssDNA), subsequent research quickly established that Translin also binds to RNA, suggesting a broader role in nucleic acid metabolism.[1] This dual-binding capability became a central theme in the early characterization of the protein.

Quantitative Data Summary

The initial characterization of Translin yielded critical quantitative data that provided the first insights into its biochemical and biophysical properties. This information is summarized in the tables below.

Property	Human Translin	Reference
Molecular Weight (Monomer)	~27 kDa (predicted from cDNA)	[5]
~26 kDa (recombinant mouse protein)	[1]	
Molecular Weight (Native)	~220 kDa (gel filtration chromatography)	[5]
~280 kDa (gel filtration of recombinant protein)	[1]	
Oligomeric State	Octamer	[1]
Number of Amino Acids	228	[2][5]

Table 1: Physical Properties of Human Translin



Ligand Type	Sequence/Descripti on	Binding Affinity (Kd)	Reference
ssDNA	poly d(GT)	2 nM	[1]
24-base ssDNA fragment	84 nM	[1]	
RNA	YH element of PRM-2 mRNA	200 nM	[1]
synthetic rGA	20 nM	[1]	
rCA polymer	0.9 μΜ	[1]	
rGAG polymer	0.5 μΜ	[1]	
RNA vs. DNA	dPRM-2 (vs. PRM-2 RNA)	~50-fold weaker	[1]
dGA (vs. rGA)	~50-fold weaker	[1]	

Table 2: Nucleic Acid Binding Affinities of Translin

Key Experimental Protocols

The discovery and initial characterization of Translin were made possible by a series of key experiments. The detailed methodologies for these experiments are provided below.

Cloning of the Translin cDNA

The initial cloning of the human Translin cDNA was a pivotal step. The following is a generalized protocol based on the seminal work by Aoki et al. (1995).

Objective: To isolate and sequence the full-length cDNA encoding the Translin protein.

Methodology:

 Protein Purification: The protein was first purified from a human T-cell line (DND-41) using a combination of chromatography techniques, including ion-exchange and affinity



chromatography, based on its ability to bind to specific DNA sequences found at chromosomal breakpoints.

- Peptide Sequencing: The purified protein was subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptides were sequenced using Edman degradation.
- Degenerate PCR: Based on the amino acid sequence of the peptides, degenerate
 oligonucleotide primers were designed and synthesized. These primers were then used in a
 polymerase chain reaction (PCR) with a cDNA library from a human lymphoid cell line as a
 template to amplify a partial cDNA fragment.
- cDNA Library Screening: The amplified PCR product was labeled and used as a probe to screen a human cDNA library to isolate a full-length cDNA clone.
- DNA Sequencing: The isolated cDNA clone was then sequenced to determine the complete nucleotide sequence of the Translin gene and the predicted amino acid sequence of the protein.

Recombinant Protein Expression and Purification

To obtain large quantities of pure Translin for biochemical studies, recombinant protein expression systems were utilized.

Objective: To express and purify recombinant Translin protein.

Methodology:

- Vector Construction: The full-length Translin cDNA was subcloned into an E. coli expression vector, such as pGEX-4T-1, which allows for the expression of Translin as a fusion protein with Glutathione-S-transferase (GST).[2]
- Bacterial Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1thiogalactopyranoside (IPTG).
- Cell Lysis: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl) containing protease inhibitors. The cells were then lysed by sonication or French press.



- Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant containing the GST-Translin fusion protein was applied to a glutathione-agarose affinity column.
- Thrombin Cleavage: After washing the column to remove unbound proteins, the GST tag was cleaved from Translin by the addition of thrombin directly to the column.
- Elution and Further Purification: The untagged Translin protein was eluted from the column. Further purification to achieve high homogeneity was performed using additional chromatography steps, such as ion-exchange or size-exclusion chromatography (gel filtration).[2]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, was a critical technique for characterizing the DNA and RNA binding properties of Translin.

Objective: To determine if Translin can bind to specific nucleic acid sequences.

Methodology:

- Probe Labeling: The DNA or RNA oligonucleotide of interest (the "probe") was end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
- Binding Reaction: The labeled probe was incubated with purified recombinant Translin protein in a binding buffer. A typical binding buffer might contain:
 - 20 mM HEPES (pH 7.9)
 - 50 mM KCl
 - 1 mM DTT
 - 10% glycerol
 - Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

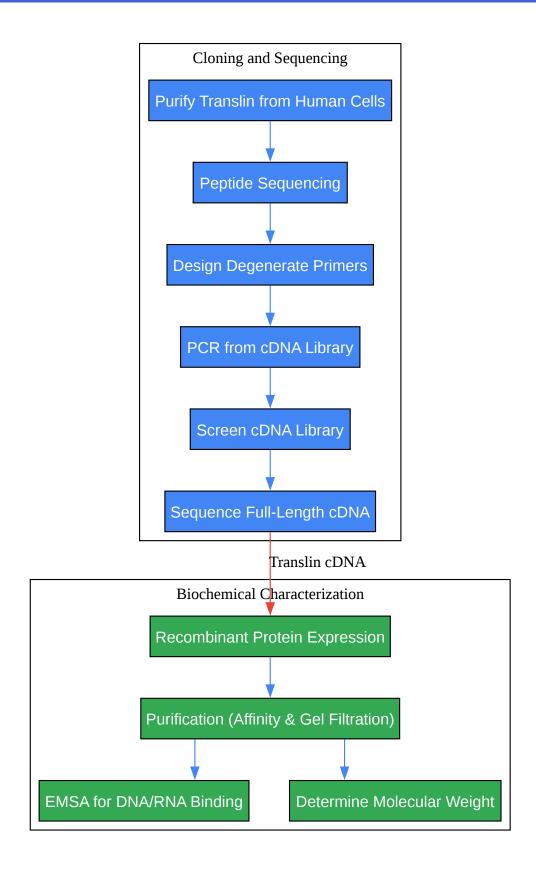


- Native Gel Electrophoresis: The binding reactions were loaded onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide).
- Visualization: The gel was run at a constant voltage, and then dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe (i.e., a band that migrates slower than the free probe) indicates the formation of a protein-nucleic acid complex.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the initial characterization of Translin.

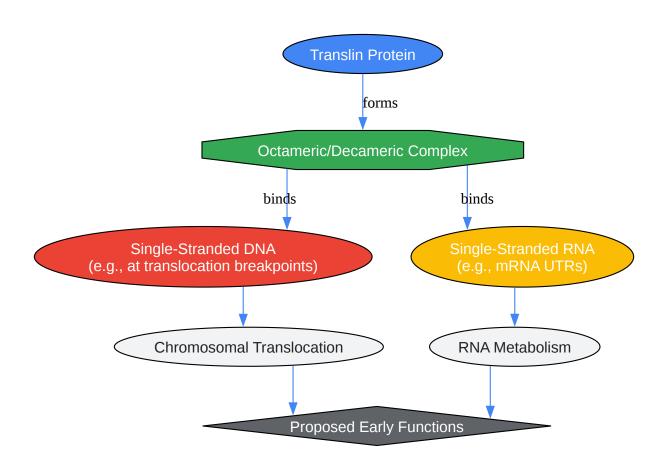




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Initial Discovery and Characterization Workflow for Translin.





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Conceptual Model of Translin's Early Characterization.

Conclusion

The discovery and initial characterization of Translin laid the groundwork for decades of research into its diverse cellular functions. Initially identified as a protein associated with chromosomal abnormalities, it was quickly recognized as a versatile nucleic acid binding protein. The quantitative data from these early studies provided a solid biochemical foundation, while the detailed experimental protocols established the methodologies for its continued investigation. The journey of Translin from a "recombination hotspot binding protein" to a key player in RNA silencing underscores the importance of fundamental research in uncovering the intricate molecular machinery of the cell. This technical guide serves as a comprehensive



resource for understanding the foundational studies that first brought this fascinating protein to light.

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